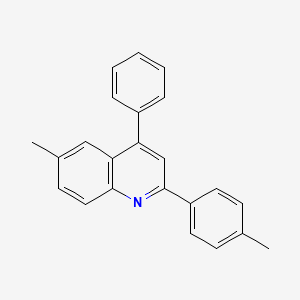

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, the preparation method of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid involves reacting 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The method is noted for its mild reaction conditions, simple operation, and suitability for both laboratory synthesis and large-scale industrial production .Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(4-methylphenyl)-4-phenylquinoline” can be represented by the linear formula C24H19NO2 . The molecular weight is 353.425 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Quinoline derivatives, such as 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, are often synthesized through various chemical reactions and serve as intermediates or key components in the synthesis of more complex molecules. For example, the study by Al-Issa (2012) discusses the synthesis of pyridine and fused pyridine derivatives, showcasing the versatility of quinoline compounds in organic synthesis. The reaction of specific precursors can afford isoquinoline derivatives, demonstrating the potential of quinoline derivatives in the construction of complex organic frameworks S. A. Al-Issa, Molecules, 2012.

Biological Applications

Quinoline derivatives have shown significant biological activities, including their role as tubulin polymerization inhibitors, which is crucial in cancer research. For instance, Gastpar et al. (1998) identified methoxy-substituted 3-formyl-2-phenylindoles, related to quinoline structures, that inhibit tubulin polymerization, a key process in cell division, highlighting their potential as anticancer agents R. Gastpar, M. Goldbrunner, D. Marko, E. von Angerer, Journal of medicinal chemistry, 1998.

Material Science and Photophysics

In the field of materials science, quinoline derivatives have been used to develop new polymers with specific optical properties. Jenekhe et al. (2001) synthesized donor−acceptor conjugated copolymers incorporating quinoline units, which exhibit significant intramolecular charge transfer and solvatochromism, making them interesting materials for optoelectronic applications S. Jenekhe, Liangde Lu, Maksudul M. Alam, Macromolecules, 2001.

Sensing and Detection

Quinoline derivatives are also utilized in the development of sensors for various applications. Sun et al. (2018) constructed a two-photon fluorescent probe based on a quinoline derivative for detecting dithiothreitol (DTT), demonstrating the utility of quinoline structures in sensitive and selective chemical sensing Tong-Yan Sun, Lili Xia, Jinxin Huang, Yueqing Gu, Peng Wang, Talanta, 2018.

Mecanismo De Acción

Mode of Action

The exact mode of action of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline are not well-studied. These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to understand the pharmacokinetics of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline interacts with its targets and exerts its effects. Specific information about how these factors influence this compound is currently lacking .

Propiedades

IUPAC Name |

6-methyl-2-(4-methylphenyl)-4-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N/c1-16-8-11-19(12-9-16)23-15-20(18-6-4-3-5-7-18)21-14-17(2)10-13-22(21)24-23/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEWVPHFHAJXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2915519.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2915520.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915524.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2915530.png)

![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)